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2'-Cytidylic acid, disodium salt

Solubility Formulation Physicochemical Properties

Using 3'-CMP or 5'-CMP as RNase A controls risks invalid kinetic data due to allosteric conformational shifts absent with 2'-CMP. 2'-Cytidylic acid, disodium salt is the definitive competitive inhibitor with a distinct 1:1 binding stoichiometry. • Competitive inhibitor: Ki = 29 µM against bovine pancreatic RNase A. • Structural reference: 1.6 Å crystal structure of enzyme-inhibitor complex (PDB 1ROB). • Identity verification: UV λmax = 278 nm (pH 2), [α]D20 = +20.7° ensures isomeric purity.

Molecular Formula C9H14N3NaO8P
Molecular Weight 346.19 g/mol
CAS No. 81487-28-7
Cat. No. B8822413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Cytidylic acid, disodium salt
CAS81487-28-7
Molecular FormulaC9H14N3NaO8P
Molecular Weight346.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O.[Na]
InChIInChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1
InChIKeyKBCNDWXEMGRMOL-IAIGYFSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Cytidylic Acid Disodium Salt Procurement and Selection Guide


2'-Cytidylic acid, disodium salt (CAS 81487-28-7), is the disodium salt of cytidine 2'-monophosphate (2'-CMP), a ribonucleotide comprising a cytosine base, a ribose sugar, and a phosphate group esterified at the 2'-hydroxyl position [1]. It is a positional isomer of the more common 3'-CMP and 5'-CMP nucleotides [2]. This compound is a water-soluble, high-purity nucleotide derivative, with the disodium salt form enhancing its solubility and stability in aqueous solutions compared to its free acid counterpart . It serves as a crucial biochemical tool, primarily recognized for its role as a classic competitive inhibitor of bovine pancreatic ribonuclease A (RNase A), for which a high-resolution crystal structure of the enzyme-inhibitor complex is available [3].

1 RNase A mechanistic and allosteric regulation studies
2 Disodium salt enables aqueous solubility for concentrated stock solutions
3 High-resolution (1.6 Å) enzyme-inhibitor complex structure available

Why 2'-Cytidylic Acid Disodium Salt Cannot Be Substituted by 3'-CMP or 5'-CMP


The cytidine monophosphate (CMP) isomers—2'-CMP, 3'-CMP, and 5'-CMP—are not functionally interchangeable despite sharing the same molecular formula. The position of the phosphate group on the ribose ring dictates distinct physicochemical properties and, more importantly, profoundly different interactions with enzymes. For instance, 3'-CMP is moderately soluble in water, while 2'-CMP is sparingly soluble, a difference that can impact formulation and handling [1]. Critically, in biochemical assays, 3'-CMP and 5'-CMP act as substrate analogs that induce an allosteric conformational change in RNase A, whereas 2'-CMP does not trigger this shift and instead binds in a distinct 1:1 stoichiometry [2]. Furthermore, the commercial nucleotide market for applications like infant formula and food additives overwhelmingly utilizes 5'-CMP due to its biological role as an RNA monomer, highlighting the specialized and non-interchangeable nature of the 2'-isomer for research purposes [3]. Substituting with a different isomer will lead to invalid experimental results in systems where these specific properties are the focus of investigation.

! 3'-CMP and 5'-CMP induce allosteric shifts in RNase A; 2'-CMP does not, altering mechanistic interpretation.
! Free acid solubility profiles differ markedly; 3'-CMP free acid is intrinsically more water-soluble.
! Chiroptical and UV signatures differ; substitution may invalidate isomeric purity verification.

Quantitative Differentiation from Positional Isomers


Comparative Solubility: Disodium Salt vs. Free Acid Isomers

The disodium salt of 2'-cytidylic acid exhibits enhanced aqueous solubility relative to its free acid counterpart, and its solubility profile differs markedly from its positional isomer, 3'-cytidylic acid. While the free acid of 2'-CMP is described as 'sparingly soluble' in water, 3'-cytidylic acid (free acid) is 'moderately soluble' and reported to be 'more sol than 2'-cytidylic acid' [1][2]. The disodium salt form of 2'-CMP is specifically designed to overcome this limitation, being described as 'highly soluble in water due to its ionic nature' and soluble to at least 25 mg/mL, which is a critical procurement consideration for applications requiring concentrated aqueous stock solutions [3].

Solubility profile
Class-level inference
Disodium salt: ≥25 mg/mL. Free acid: sparingly soluble.
Disodium salt essential for concentrated aqueous workflows.
Reported solubility context; verify for your buffer conditions.
Solubility Formulation Physicochemical Properties

UV Absorbance and Optical Rotation Comparison

The isomeric cytidylic acids exhibit distinct and quantifiable differences in their ultraviolet (UV) absorbance and optical rotation, providing clear analytical markers for identity and purity. At pH 2, the UV maximum for 2'-CMP is 278 nm with an extinction coefficient (ε) of 12.7, whereas for 3'-CMP, the maximum is at 279 nm with an ε of 13.0 [1][2]. More notably, their specific optical rotations differ significantly: 2'-CMP has a [α]D20 of +20.7° (c=1 in water), while 3'-CMP exhibits a much larger positive rotation of +49.4° (c=1 in water) [1][2]. These are experimentally verifiable properties that can be used to confirm the correct isomer has been procured.

UV absorbance
Head-to-head
λmax 278 nm (ε 12.7) vs. 3'-CMP 279 nm (ε 13.0) at pH 2
Supports isomeric identity QC and in-house verification.
1 nm shift and Δε 0.3 provide analytical differentiation.
Spectroscopy Quality Control Analytical Chemistry

Optical Rotation: 2'-CMP vs. 3'-CMP

The specific optical rotation provides a stark, quantifiable distinction between 2'-CMP and its 3'-isomer. The target compound, 2'-CMP, exhibits a specific rotation of [α]D20 = +20.7° (c = 1 in water), which is markedly lower than that of 3'-CMP, which has a [α]D20 = +49.4° (c = 1 in water) [1][2]. This substantial difference of nearly 29° is a definitive and readily measurable parameter for confirming the identity and isomeric purity of a procured batch.

Optical rotation
Head-to-head
[α]D20 +20.7° vs. 3'-CMP +49.4° (c=1, H₂O)
Quantifiable QC check for correct isomer procurement.
Δ[α]D20 of 28.7° is readily measurable.
Chiroptical Properties Isomer Verification Analytical Chemistry

Allosteric Regulation of RNase A: 2'-CMP vs. 3'- and 5'-CMP

In kinetic studies of RNase A-catalyzed hydrolysis of 2',3'-cyclic CMP, the presence of substrate analogues 3'-CMP and 5'-CMP causes a shift in the midpoint of the substrate-concentration-dependent transition, indicative of an allosteric effect. In contrast, 2'-CMP does not induce this shift in the kinetic transition [1]. This functional divergence is further supported by equilibrium dialysis experiments, which show that 3'-CMP and other analogues exhibit multiple binding to a single RNase A molecule, while 2'-CMP binds with a strict 1:1 stoichiometry over the concentration range studied [1]. This demonstrates that 2'-CMP interacts with RNase A through a fundamentally different mechanism than its isomers.

Allosteric behavior
Head-to-head
No shift in kinetic transition midpoint; 1:1 binding stoichiometry
Indispensable probe for RNase A conformational dynamics.
3'-CMP/5'-CMP show multiple binding and allosteric shift.
Enzyme Kinetics Allostery Mechanistic Studies

RNase A-2'-CMP Complex Structural Data

The interaction of 2'-CMP with its primary target, RNase A, is defined by high-resolution structural data. The X-ray crystal structure of the bovine RNase A complex with 2'-CMP has been determined at a resolution of 1.6 Å and refined to an R-factor of 0.17 for 11,945 reflections [1]. This structure confirms that the inhibitor binds in the enzyme's productive mode, providing atomic-level detail of the binding interactions [1]. While analogous structures exist for 3'-CMP complexes with RNase A, the 2'-CMP complex structure is a foundational reference in the field and provides the precise molecular blueprint for structure-based drug design and mechanistic enzymology studies targeting this site [2].

Crystal structure
Cross-study
RNase A-2'-CMP complex at 1.6 Å resolution, R=0.17
Foundational reference for structure-based drug design.
Extensively characterized binding mode in PDB literature.
Structural Biology X-ray Crystallography Enzyme Inhibition

Competitive Inhibition of RNase A: Binding Affinity

2'-CMP acts as a classic competitive inhibitor of bovine pancreatic RNase A. Quantitative inhibition data from BindingDB report a Ki value of 2.90 × 10^4 nM (29 µM) for 2'-CMP against RNase A using 2',3'-cCMP as a substrate [1]. In comparison, 3'-CMP is also a well-characterized competitive inhibitor and product of the RNase A reaction, but its Ki value is not directly comparable in this assay format as it is often studied as an end-product inhibitor [2]. The reported Ki for 2'-CMP provides a quantitative benchmark for the development of novel RNase inhibitors and for use as a control ligand in binding assays.

Inhibition constant
Class-level inference
Ki = 2.90 × 10⁴ nM (29 µM) for RNase A
Quantitative benchmark for novel inhibitor screening.
Assay used 2',3'-cCMP substrate; direct 3'-CMP Ki comparison unavailable.
Enzyme Inhibition Binding Affinity Drug Discovery

Optimal Application Scenarios Based on Evidence


Enzymology and Mechanistic Studies of RNase A

2'-Cytidylic acid, disodium salt is the definitive tool for investigating the catalytic mechanism and allosteric regulation of bovine pancreatic RNase A. Its unique behavior, wherein it binds in a 1:1 stoichiometry and fails to induce the allosteric conformational shift observed with 3'-CMP and 5'-CMP, makes it an essential probe for dissecting the enzyme's complex kinetics and structure-function relationships [1]. The availability of a high-resolution (1.6 Å) crystal structure of the enzyme-inhibitor complex further solidifies its role as a foundational reference compound for these studies [2].

Structural Biology of Pyrimidine-Binding Proteins

Given the existence of a well-refined, high-resolution crystal structure (PDB entry 1ROB) of its complex with RNase A, 2'-cytidylic acid, disodium salt is the preferred ligand for co-crystallization and soaking experiments aimed at determining the structure of novel or homologous pyrimidine-binding proteins [1]. Its defined binding mode and the extensive structural literature provide a reliable starting point for molecular replacement and for mapping conserved binding site features across different enzymes.

Analytical Standard for Isomeric Purity Verification

The distinct spectroscopic and chiroptical properties of 2'-CMP—specifically its UV absorbance maximum (λmax = 278 nm at pH 2) and specific optical rotation ([α]D20 = +20.7°)—provide a clear and quantifiable means to verify the identity and isomeric purity of procured material [1][2]. This is crucial for laboratories where the inadvertent substitution of the more common 5'-CMP or 3'-CMP isomers would compromise experimental integrity. The disodium salt form ensures sufficient aqueous solubility to prepare analytical standards [3].

RNase Inhibitor Screening and Drug Discovery Benchmark

In high-throughput screening campaigns or detailed kinetic analyses aimed at discovering novel small-molecule inhibitors of RNase A, 2'-cytidylic acid serves as a well-characterized, competitive inhibitor control. Its reported Ki of 29 µM provides a quantitative benchmark against which the potency and mechanism of new chemical entities can be directly compared [1]. This allows for the calibration of assay conditions and validation of screening results.

Application
Selection Property
Validation Focus
RNase A mechanistic and allosteric studies
Allosteric non-shift behavior; 1:1 binding stoichiometry
Conformational dynamics and catalytic mechanism endpoints
Structural biology of pyrimidine-binding proteins
High-resolution (1.6 Å) complex structure available
Co-crystallization and molecular replacement model fit
Isomeric purity verification standard
Distinct λmax (278 nm) and [α]D (+20.7°)
Spectroscopic and chiroptical identity confirmation
RNase inhibitor screening benchmark
Reported Ki of 29 µM as competitive inhibitor
Assay calibration and novel compound potency review
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